Product packaging for (1S,2R)-2-Aminocyclopentanol(Cat. No.:CAS No. 135969-63-0)

(1S,2R)-2-Aminocyclopentanol

Cat. No.: B154475
CAS No.: 135969-63-0
M. Wt: 101.15 g/mol
InChI Key: JFFOUICIRBXFRC-UHNVWZDZSA-N
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Description

Contextual Significance of Chiral Amino Alcohols as Key Intermediates

Chiral amino alcohols are a privileged class of organic compounds that feature both an amino and a hydroxyl group attached to a stereogenic carbon framework. This dual functionality allows them to serve as versatile intermediates in the synthesis of a wide array of more complex molecules. rhhz.netwestlake.edu.cnfrontiersin.org They are integral components of numerous natural products, pharmaceuticals, and agrochemicals. westlake.edu.cnfrontiersin.org The ability to introduce specific stereochemistry through the use of chiral amino alcohols is a powerful strategy in the design and synthesis of new chemical entities with desired biological or material properties. rhhz.netwestlake.edu.cn

The development of efficient methods for the synthesis of chiral amino alcohols has been a long-standing goal in organic chemistry. westlake.edu.cn Traditional approaches often relied on the derivatization of naturally occurring chiral starting materials, which limited the accessible structural diversity. diva-portal.org Modern synthetic methods, including asymmetric hydrogenation and catalytic kinetic resolution, have significantly expanded the toolkit for producing a broad range of enantiopure amino alcohols. rhhz.netresearchgate.net

Strategic Importance of Constrained Cyclic Amino Alcohol Scaffolds in Asymmetric Synthesis

Constrained cyclic scaffolds, such as the cyclopentane (B165970) ring present in (1S,2R)-2-Aminocyclopentanol, offer distinct advantages in asymmetric synthesis. The rigid nature of these cyclic systems restricts conformational flexibility, which can lead to higher levels of stereocontrol in chemical reactions. By locking the relative orientation of the amino and hydroxyl groups, these scaffolds can effectively bias the approach of incoming reagents, resulting in the preferential formation of one stereoisomer over another.

This principle is widely exploited in the design of chiral ligands and catalysts for asymmetric transformations. The defined spatial arrangement of the coordinating heteroatoms (nitrogen and oxygen) in cyclic amino alcohols allows for the formation of well-defined metal complexes that can catalyze reactions with high enantioselectivity. Furthermore, the cyclic backbone can be systematically modified to fine-tune the steric and electronic properties of the catalyst, enabling optimization for specific substrates and reactions. The use of such conformationally restricted frameworks is a key strategy for achieving high levels of asymmetric induction in a variety of chemical transformations. mdpi.comsciforum.net

Role of this compound as a Versatile Chiral Building Block

This compound, with its specific cis-stereochemical arrangement of the amino and hydroxyl groups on a five-membered ring, is an important chiral building block. chemicalbook.com This particular isomer has been utilized in the synthesis of a variety of complex molecules. Its hydrochloride salt is often used due to its increased stability and solubility. ontosight.ai

The synthesis of enantiomerically pure this compound can be achieved through various methods, including the lipase-catalyzed kinetic resolution of its racemic precursors. researchgate.nettandfonline.com This chemoenzymatic approach allows for the efficient separation of the desired enantiomer. researchgate.net Once obtained, this versatile building block can be incorporated into larger molecules, imparting its inherent chirality to the final product.

PropertyValue
Molecular FormulaC5H11NO
Molecular Weight101.15 g/mol
Stereochemistry(1S,2R)
Common FormHydrochloride salt

Overview of Research Trajectories and Applications for this compound

Research involving this compound and related chiral amino alcohols has been dynamic and has expanded into several key areas. A significant focus has been on their application as chiral ligands in asymmetric catalysis. For instance, derivatives of aminocyclopentanols have been used as ligands in the enantioselective addition of organozinc reagents to aldehydes. researchgate.net

Furthermore, these compounds are valuable intermediates in the synthesis of biologically active molecules. ontosight.ai For example, chiral aminocyclopentanol derivatives have been explored as components of potential glycosidase inhibitors. The structural rigidity and defined stereochemistry of these building blocks are crucial for achieving specific interactions with biological targets.

The ongoing exploration of new synthetic methodologies to access these chiral scaffolds and the expansion of their applications in asymmetric synthesis and medicinal chemistry continue to be active areas of investigation. The development of practical and scalable syntheses of enantiomerically pure aminocyclopentanols is critical for their broader application in both academic and industrial research. sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO B154475 (1S,2R)-2-Aminocyclopentanol CAS No. 135969-63-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2R)-2-aminocyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFOUICIRBXFRC-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31889-37-9
Record name cis-2-Amino-cyclopentanol hydrochloride
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Stereochemical Foundations and Isomeric Relationships of Aminocyclopentanols

Elucidation of Stereoisomers within the Aminocyclopentanol Family

The structural diversity of aminocyclopentanols arises from the presence of two stereocenters, leading to the existence of multiple stereoisomers. Stereoisomers are compounds that share the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. They are broadly categorized as enantiomers and diastereomers. masterorganicchemistry.comlibretexts.org

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. For 2-aminocyclopentanol (B113218), the (1S,2R) and (1R,2S) isomers constitute an enantiomeric pair. Similarly, the (1S,2S) and (1R,2R) isomers form another enantiomeric pair. nih.govoregonstate.edu

Diastereomers are stereoisomers that are not mirror images of each other. libretexts.orgoregonstate.edu Consequently, (1S,2R)-2-Aminocyclopentanol is a diastereomer of both (1S,2S)-2-Aminocyclopentanol and (1R,2R)-2-Aminocyclopentanol.

The "cis" and "trans" nomenclature is also used to describe the relative orientation of the amino and hydroxyl groups. In the "cis" isomers, both groups are on the same face of the cyclopentane (B165970) ring, while in the "trans" isomers, they are on opposite faces. This compound is a cis isomer. chemicalbook.comsigmaaldrich.com

IsomerStereochemical Relationship to this compoundRelative Configuration
(1R,2S)-2-AminocyclopentanolEnantiomercis
(1S,2S)-2-AminocyclopentanolDiastereomertrans
(1R,2R)-2-AminocyclopentanolDiastereomertrans

Critical Role of the (1S,2R) Configuration in Enantioselective Processes

The specific (1S,2R) configuration of 2-aminocyclopentanol is instrumental in its application as a chiral auxiliary. nih.govnih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com This strategy is a cornerstone of asymmetric synthesis, which aims to produce a specific enantiomer of a chiral product. nih.govresearchgate.net

This compound can be readily converted into derivatives, such as oxazolidinones, which serve as highly effective chiral auxiliaries. nih.gov For instance, the enantiomerically pure (4R,5S)-cyclopentano[d]oxazolidin-2-one, derived from this compound, has demonstrated exceptional performance in asymmetric alkylation and aldol (B89426) reactions, achieving high diastereoselectivities. nih.gov The conformational rigidity of the cyclic structure derived from this amino alcohol is a key factor in its ability to induce high levels of stereocontrol. nih.gov

The utility of this compound extends to its use as a chiral building block in the synthesis of more complex molecules. It is a key intermediate in the preparation of various organic compounds, including pharmaceuticals. chemicalbook.com

Comparative Analysis of Diastereomeric and Enantiomeric Aminocyclopentanol Derivatives

The different stereoisomers of 2-aminocyclopentanol exhibit distinct physical and chemical properties. While enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents, they differ in their interaction with plane-polarized light (optical activity) and with other chiral molecules. Diastereomers, on the other hand, have different physical properties and can be separated by conventional techniques like chromatography and crystallization. libretexts.org

The reactivity of these stereoisomers in chiral environments also differs significantly. For example, in asymmetric synthesis, the choice of a specific stereoisomer as a chiral auxiliary or building block is critical for achieving the desired enantiomeric excess of the final product. The (1S,2R) isomer and its enantiomer, (1R,2S), will induce the formation of opposite enantiomers in an asymmetric reaction. In contrast, its diastereomers, (1S,2S) and (1R,2R), will lead to different diastereomeric transition states, resulting in potentially different levels of stereoselectivity and even different reaction outcomes.

The hydrochloride salt of (1R,2R)-2-Aminocyclopentanol, a diastereomer of the subject compound, is also utilized as a chiral building block in pharmaceutical and chemical synthesis. chemimpex.com The choice between these diastereomers depends on the specific stereochemical requirements of the target molecule.

Property(1S,2R) vs. (1R,2S) (Enantiomers)(1S,2R) vs. (1S,2S) or (1R,2R) (Diastereomers)
Melting PointIdenticalDifferent
Boiling PointIdenticalDifferent
Solubility (achiral solvent)IdenticalDifferent
Optical RotationEqual in magnitude, opposite in signUnrelated
Reactivity with chiral reagentsDifferentDifferent

Advanced Synthetic Methodologies for Enantiopure 1s,2r 2 Aminocyclopentanol

Asymmetric Synthesis Approaches

The enantiopure synthesis of (1S,2R)-2-Aminocyclopentanol, a valuable chiral building block, is a key focus in modern organic chemistry. Its vicinal amino and hydroxyl functionalities on a cyclopentane (B165970) scaffold make it a crucial component in the synthesis of various biologically active molecules and ligands for asymmetric catalysis. Advanced synthetic methodologies have been developed to access this compound in high enantiomeric purity, primarily through asymmetric synthesis strategies. These approaches can be broadly categorized into chiral auxiliary-mediated methods and chiral catalysis.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliary-mediated synthesis is a robust and well-established strategy for controlling stereochemistry in acyclic and cyclic systems. wikipedia.org This method involves the temporary attachment of a chiral molecule, the auxiliary, to a prochiral substrate. The auxiliary then directs subsequent chemical transformations to occur diastereoselectively. williams.edu Following the stereodefining reaction, the auxiliary is cleaved and can often be recovered for reuse. williams.edu Among the various chiral auxiliaries developed, oxazolidin-2-ones have proven to be particularly effective. sigmaaldrich.com

Derivation and Utilization of Oxazolidin-2-one Chiral Auxiliaries

Oxazolidin-2-one chiral auxiliaries, often referred to as Evans auxiliaries, are readily prepared from corresponding β-amino alcohols, which can be sourced from the chiral pool, typically from α-amino acids. acs.orgorgsyn.org For instance, the reduction of an α-amino acid like (S)-phenylalanine with a reducing agent such as borane (B79455) yields the corresponding (S)-phenylalaninol. orgsyn.org This amino alcohol can then be cyclized with diethyl carbonate or a similar reagent to form the crystalline and stable (S)-4-(phenylmethyl)-2-oxazolidinone. orgsyn.org

The utility of these auxiliaries lies in their ability to be N-acylated to form N-acyl oxazolidinones. The acylated auxiliary then serves as a platform for highly diastereoselective enolate reactions. The rigid structure of the N-acylated oxazolidinone, often in conjunction with a Lewis acid, allows for predictable control over the enolate geometry and shields one of the enolate faces, directing the approach of electrophiles. wikipedia.orgrsc.org

Diastereoselective Alkylation and Aldol (B89426) Reaction Strategies

The N-acyl oxazolidinones are precursors to chiral enolates that can undergo highly diastereoselective alkylation and aldol reactions. rsc.org In a typical alkylation, the N-acyl oxazolidinone is treated with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), to form a chelated (Z)-enolate. williams.edu The subsequent reaction with an electrophile, like an alkyl halide, proceeds with high diastereoselectivity, as the bulky substituent on the oxazolidinone ring (e.g., a benzyl (B1604629) or isopropyl group) effectively blocks one face of the enolate. williams.eduacs.org

Similarly, asymmetric aldol reactions using oxazolidinone auxiliaries provide a powerful method for constructing vicinal amino alcohol precursors. wikipedia.org The boron enolates of N-acyl oxazolidinones, generated with reagents like dibutylboron triflate and a tertiary amine, react with aldehydes to form aldol adducts with excellent diastereocontrol. wikipedia.org The stereochemical outcome is dictated by a Zimmerman-Traxler-type transition state, where the aldehyde and the enolate are organized around the boron atom, minimizing steric interactions and leading to a predictable stereochemical outcome. wikipedia.org

The following table illustrates typical diastereoselectivities achieved in such reactions.

Reaction TypeElectrophileBase/Lewis AcidDiastereomeric Ratio (d.r.)
AlkylationAllyl IodideNaN(TMS)₂98:2
Aldol AdditionIsobutyraldehydeBu₂BOTf, i-Pr₂NEt>99:1

This table presents representative data for diastereoselective reactions using oxazolidinone auxiliaries based on findings in the literature. wikipedia.orgwilliams.edu

Methodologies for Chiral Auxiliary Cleavage and Recovery

A crucial step in this synthetic strategy is the cleavage of the chiral auxiliary from the product without racemization of the newly formed stereocenters. williams.edu For N-acyl oxazolidinones, several methods have been developed to convert the imide to various functional groups.

Hydrolytic cleavage to afford the chiral carboxylic acid is commonly achieved using lithium hydroperoxide (LiOOH). researchgate.netpublish.csiro.au This reagent selectively attacks the exocyclic carbonyl group, leaving the oxazolidinone ring intact for recovery. acs.orgpublish.csiro.au In contrast, using lithium hydroxide (B78521) (LiOH) alone can lead to cleavage of the endocyclic carbamate (B1207046) bond, destroying the auxiliary. researchgate.netpublish.csiro.au The use of LiOH in combination with hydrogen peroxide (H₂O₂) is a widely adopted method for this transformation. williams.eduacs.org

Other transformations include:

Reduction to alcohols: Using reducing agents like lithium borohydride (B1222165) (LiBH₄) or lithium aluminum hydride (LiAlH₄) cleaves the auxiliary to furnish the corresponding chiral primary alcohol.

Conversion to esters: Alcoholysis with a Lewis acid or a base such as sodium methoxide (B1231860) can provide the corresponding esters.

Conversion to amides: Aminolysis can be used to generate amides directly.

The ability to recover the chiral auxiliary in high yield is a significant advantage of this methodology, making it economically viable for larger-scale synthesis. sigmaaldrich.com

Cleavage ReagentProduct Functional GroupAuxiliary Recovery
LiOOH or LiOH/H₂O₂Carboxylic AcidHigh
LiBH₄Primary AlcoholHigh
MeOMgBrMethyl EsterHigh

This table summarizes common cleavage methods for N-acyl oxazolidinones and the resulting products.

Chiral Catalysis in Stereoselective Transformations

Chiral catalysis represents a highly efficient and atom-economical approach to asymmetric synthesis. This strategy employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. A key application of this methodology in the synthesis of vicinal amino alcohols is the asymmetric ring-opening of meso epoxides. organicreactions.org

Catalytic Asymmetric Ring Opening of Meso Epoxides

The desymmetrization of a prochiral meso epoxide with a nucleophile, catalyzed by a chiral Lewis acid or base, is a powerful method for constructing two adjacent stereocenters with defined stereochemistry. organicreactions.org For the synthesis of this compound, the key transformation is the asymmetric ring-opening of cyclopentene (B43876) oxide with an amine-based nucleophile.

A prominent and well-studied catalytic system for this transformation involves chiral metal-salen complexes, particularly those of chromium (Cr) and cobalt (Co). acs.org For instance, a chiral (salen)Cr(III) complex can catalyze the addition of an azide (B81097) source, such as trimethylsilyl (B98337) azide (TMSN₃), to cyclopentene oxide. acs.org The reaction proceeds via a cooperative bimetallic mechanism where one catalyst molecule acts as a Lewis acid to activate the epoxide, while a second catalyst molecule delivers the azide nucleophile. acs.org This dual activation leads to high enantioselectivity. The resulting (1S,2R)-2-azidocyclopentanol can then be readily reduced to the target this compound.

The following table shows representative results for the asymmetric ring-opening of cyclopentene oxide.

Catalyst SystemNucleophileEnantiomeric Excess (ee)
Chiral (salen)CrN₃HN₃97%
Chiral (salen)Co(III)H₂O (hydrolytic kinetic resolution)>98% (for recovered epoxide)

This table provides data for the enantioselective ring-opening of cyclopentene oxide from the literature. acs.org

While azide is a common nitrogen source, direct aminolysis using amines is also feasible, although it can be more challenging to achieve high enantioselectivity. researchgate.net Research continues to explore new catalytic systems, including those based on other transition metals and organocatalysts, to improve the efficiency and scope of direct asymmetric aminolysis of meso-epoxides. rsc.org

Chemoenzymatic and Biocatalytic Pathways for Enantioselectivity

Chemoenzymatic strategies provide a powerful approach to enantiopure this compound, leveraging the high stereoselectivity of enzymes. A prominent method is the kinetic resolution of a racemic precursor. For instance, the resolution of racemic trans-2-(diallylamino)cyclopentanol can be efficiently catalyzed by Burkholderia cepacia lipase (B570770). researchgate.net This enzymatic process selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomeric alcohol. researchgate.net Similarly, lipases are widely used for the resolution of various chiral 2-amino-1-alcohols and related cyclic amino alcohols. researchgate.netacs.org

Another significant biocatalytic method is the N-acylation of aminocyclopentanol derivatives. Lipase B from Candida antarctica (CAL-B) has been shown to be highly effective in the N-acylation of cis- and trans-2-aminocyclopentanecarboxamides, facilitating the separation of enantiomers. researchgate.net The choice of enzyme is critical, as different lipases can exhibit opposite enantiopreference. researchgate.net The efficiency of these resolutions is often expressed by the enantiomeric ratio (E-value), where high values indicate excellent separation. The ChiPros™ process, for example, which is based on lipase-catalyzed acetylation, achieves high efficiency in resolving various alkyl amines. frontiersin.org

Reductive amination using amine dehydrogenases (AmDHs) also represents a promising biocatalytic route. frontiersin.org These enzymes can catalyze the conversion of a ketone precursor into a chiral amine with high enantiomeric excess (ee). frontiersin.org For example, AmDHs have been successfully employed for the synthesis of short chiral alkyl amines and amino alcohols, demonstrating the potential for creating the chiral amine functionality found in aminocyclopentanol. frontiersin.org

Table 1: Selected Chemoenzymatic and Biocatalytic Resolutions

Precursor Enzyme Reaction Type Product Configuration Yield (%) ee (%) Ref
rac-trans-2-(Diallylamino)cyclopentanol Burkholderia cepacia lipase Resolution (1S,2R)-alcohol N/A >99 researchgate.net
rac-cis-2-Aminocyclopentanecarboxamide Candida antarctica lipase B (CAL-B) N-acylation (1R,2S)-amide N/A >99 researchgate.net
rac-1-Amino-2-indanol Candida antarctica lipase B N-acetylation (1S,2R)-acetamide High High thieme-connect.de
Racemic secondary alcohols Lipase + Ru-catalyst Dynamic Kinetic Resolution (R)-ester 42-94 82-99 researchgate.net
Enantioselective Hydrogenation and Reduction Strategies

Asymmetric hydrogenation is a cornerstone of modern organic synthesis for accessing chiral molecules like this compound. This method typically involves the hydrogenation of a prochiral substrate, such as an enamine or an α-amino cyclic ketone, using a chiral catalyst. Ruthenium-based catalysts, in particular, have demonstrated exceptional performance. nih.govnih.gov

A highly efficient synthesis of chiral cis-β-N-alkyl/arylamino cyclic alcohols has been achieved through the dynamic kinetic resolution (DKR) of racemic α-amino cyclic ketones. nih.gov This process, catalyzed by complexes like [RuCl₂((S)-Xyl-SDP)((R,R)-DPEN)], can produce the desired cis-amino alcohol with up to 99.9% ee and high diastereoselectivity (99:1 cis-selectivity). nih.gov The success of these reactions often hinges on the design of the chiral ligand, with cinchona alkaloid-derived NNP ligands and BINAP-type ligands being particularly effective. nih.govyoutube.com These catalytic systems are renowned for their high activity and enantioselectivity in the hydrogenation of various ketones. nih.govyoutube.com

Another approach involves the asymmetric reduction of a ketone precursor. For example, the bio- and chemoreduction of 2-benzylidenecyclopentanone (B176167) derivatives using chiral oxazaborolidine-based catalysts can yield the corresponding allylic alcohols with high enantiomeric excess (up to 96% ee). nih.gov While this produces an alcohol, subsequent chemical modifications can introduce the amino group to furnish the desired aminocyclopentanol. Furthermore, a strategy combining palladium-catalyzed carboetherification with a diastereoselective hydrogenation has been developed, providing access to all four stereoisomers of a diaryl amino alcohol precursor. nih.gov This highlights the versatility of hydrogenation in controlling stereochemistry. nih.gov

Table 2: Enantioselective Hydrogenation/Reduction Examples

Substrate Catalyst/Reagent Product Type ee (%) dr Ref
rac-α-Amino cyclic ketones [RuCl₂(S)-Xyl-SDP)((R,R)-DPEN)] cis-β-Amino cyclic alcohol up to 99.9 99:1 nih.gov
Aromatic/Heteroaromatic ketones Ruthenium complexes with NNP ligands Chiral secondary alcohol up to 99.9 N/A nih.gov
2-Benzylidenecyclopentanone derivatives Chiral oxazaborolidine catalyst Exocyclic allylic alcohol up to 96 N/A nih.gov
Propargylic amine derivative (olefin intermediate) Pearlman's catalyst Dihydrogenated amino alcohol 94 Single diastereoisomer nih.gov
Lewis Acid Catalysis in Aminocyclopentanol Formation

Lewis acid catalysis is instrumental in several synthetic routes toward aminocyclopentanols, primarily by activating substrates for nucleophilic attack. A key application is in the ring-opening of epoxides. The reaction of a cyclopentene oxide with an amine, catalyzed by a Lewis acid, is a direct method for producing β-amino alcohols. researchgate.netrroij.com Various transition metal-based Lewis acids, such as those derived from tin, cobalt, nickel, and zirconium, have been shown to effectively catalyze this transformation, often under solvent-free conditions and with high yields. researchgate.netrroij.com For cyclic epoxides, this reaction typically proceeds with exclusive trans stereoselectivity. rroij.com

In the context of enantioselectivity, chiral Lewis acids can be employed for the desymmetrization of meso-epoxides. For example, a catalyst formed from Niobium(V) methoxide and a chiral binol derivative has been used for the asymmetric ring-opening of meso-epoxides with anilines. rroij.com

Lewis acids are also used in more complex cascade reactions. A notable example is the synthesis of 4-aminocyclopentenones from glycals and anilines, which is catalyzed by a combination of a Lewis acid like Indium(III) bromide (InBr₃) and a surfactant in water. rsc.orgrsc.org This reaction proceeds through a 4π conrotatory electrocyclization to afford the product with excellent diastereoselectivity. rsc.org While this product is a cyclopentenone, it serves as a versatile intermediate that can be further elaborated to this compound through subsequent reduction and functional group manipulations.

Table 3: Lewis Acid-Catalyzed Reactions for Amino Alcohol Synthesis

Substrate(s) Lewis Acid Catalyst Reaction Type Key Feature Ref
Epoxide + Amine SnCl₄, Co(OAc)₂, NiCl₂, etc. Epoxide Ring-Opening High yields, solvent-free researchgate.net
Cyclohexene oxide + Amine Zirconium(IV) chloride Epoxide Ring-Opening Exclusive trans stereoselectivity rroij.com
meso-Epoxide + Aniline Niobium(V) methoxide/chiral binol Asymmetric Ring-Opening Desymmetrization rroij.com
Glycal + Aniline InBr₃ / Surfactant Electrocyclization Excellent diastereoselectivity rsc.orgrsc.org

Chiral Pool Synthesis from Natural Precursors

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials to impart chirality to the final target molecule. nih.gov α-Amino acids are particularly valuable in this regard due to their inherent stereocenters and versatile functional groups. researchgate.net

Exploiting Amino Acid Derivatives (e.g., Phenylalanine)

Amino acids like phenylalanine serve as excellent chiral scaffolds. A synthesis of enantiomerically pure (1S,2R)-1-amino-2-indanol, a structurally related analogue of aminocyclopentanol, starts from D-phenylalanine. nih.gov The synthesis involves converting the amino acid into an optically pure α-hydroxy acid, followed by protection and an intramolecular Friedel-Crafts acylation to form the five-membered ring. nih.gov This general strategy, transforming an amino acid into a cyclic structure while retaining stereochemical integrity, is applicable to the synthesis of aminocyclopentanols. The key is to design a sequence where the amino acid's side chain and backbone are elaborated into the cyclopentane ring system. For example, L-glutamic acid has been used to synthesize pyrrolidinone derivatives which can be precursors for more complex structures. researchgate.net

Synthesis from Chiral Glycine (B1666218) Scaffolds

Chiral glycine enolate equivalents, such as those developed by Schöllkopf, are powerful tools in asymmetric synthesis. researchgate.net These scaffolds allow for the diastereoselective alkylation to create new stereocenters with high control. For instance, the stereoselective formation of threo-β-methoxyphenylalanine was achieved via an aldol reaction using a chiral glycine enolate. researchgate.net This methodology can be adapted for the synthesis of aminocyclopentanol precursors. By choosing an appropriate electrophile that can be cyclized, one could construct the five-membered ring. For example, alkylation of a chiral glycine scaffold with a bifunctional electrophile containing a latent leaving group could set the stage for a subsequent intramolecular cyclization to form the cyclopentane ring with the desired stereochemistry at the amino-bearing carbon.

Diastereoselective and Enantioselective Resolution Techniques

Resolution techniques are employed to separate enantiomers from a racemic mixture. This is often necessary when a stereoselective synthesis is not feasible or efficient.

Diastereoselective resolution involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties (e.g., solubility), they can be separated by methods like crystallization or chromatography. Chiral acids, such as tartaric acid derivatives, are commonly used for the resolution of racemic amino alcohols. researchgate.net The separated diastereomeric salts are then treated with a base to liberate the individual enantiomers of the amine.

Enantioselective resolution , often referred to as kinetic resolution, relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. benthamscience.com As discussed in section 3.1.2.2, enzyme-catalyzed kinetic resolution is a highly effective method. Lipases, for example, can selectively acylate one enantiomer of a racemic aminocyclopentanol derivative, leaving the other enantiomer unreacted. researchgate.netthieme-connect.de The acylated product and the remaining amino alcohol can then be easily separated. A successful kinetic resolution requires a high selectivity factor (s), which is a ratio of the reaction rates of the two enantiomers. nih.gov When combined with an in-situ racemization of the slower-reacting enantiomer, this becomes a dynamic kinetic resolution (DKR), which can theoretically convert 100% of the starting material into a single enantiomer of the product. researchgate.net

Chemical Resolution of Racemic Aminocyclopentanol Intermediates (e.g., using Mandelic Acid)

Chemical resolution is a classical yet effective method that relies on the diastereomeric crystallization of salts formed between the racemic amine and a chiral resolving agent. Mandelic acid is a frequently used resolving agent for amines. orgsyn.orgnih.gov The process involves reacting racemic 2-aminocyclopentanol (B113218) with an enantiomerically pure form of mandelic acid, such as (R)- or (S)-mandelic acid. orgsyn.orgnih.gov This reaction creates a mixture of two diastereomeric salts, for instance, (this compound)-(R)-mandelate and ((1R,2S)-2-aminocyclopentanol)-(R)-mandelate.

These diastereomers possess different physical properties, most notably their solubility in various solvents. Through a process of fractional crystallization, one of the diastereomeric salts will preferentially crystallize from the solution, allowing for its separation by filtration. The desired enantiomer of 2-aminocyclopentanol can then be recovered from the isolated diastereomeric salt by treatment with a base. The other enantiomer can often be recovered from the mother liquor. The efficiency of this method is dependent on the choice of solvent and the crystallization conditions.

Resolving AgentTarget EnantiomerKey Principle
(R)-Mandelic AcidThis compoundFormation of diastereomeric salts with different solubilities, allowing for separation by fractional crystallization.
(S)-Mandelic Acid(1R,2S)-2-AminocyclopentanolFormation of diastereomeric salts with different solubilities, allowing for separation by fractional crystallization.

Enzymatic Resolution and Kinetically Controlled Transesterification

Enzymatic resolution offers a highly selective and environmentally benign alternative to chemical methods. researchgate.netmdpi.comnih.gov Lipases are a common class of enzymes used for the resolution of racemic alcohols and amines. researchgate.netresearchgate.net In the context of this compound, a lipase can be used to selectively acylate one of the enantiomers in a racemic mixture.

This process, known as kinetic resolution, exploits the enzyme's stereoselectivity. For example, a lipase like Candida antarctica lipase B (CALB) might preferentially catalyze the acylation of the (1R,2S)-enantiomer of 2-aminocyclopentanol with an acyl donor, such as ethyl acetate (B1210297). mdpi.com This leaves the desired this compound unreacted. The acylated enantiomer and the unreacted enantiomer can then be separated based on their different chemical properties. The success of this method hinges on the high enantioselectivity of the enzyme, often quantified by the enantiomeric ratio (E value).

EnzymeReaction TypeSelective Transformation
Lipase (e.g., Burkholderia cepacia lipase) researchgate.netKinetic Resolution (Acylation)Selective acylation of one enantiomer, leaving the other unreacted for separation.
Subtilisin nih.govKinetically Controlled TransesterificationStereoselective aminolysis of a racemic amine with an active ester.

Stereospecific Transformations from Non-Chiral or Achiral Precursors

An alternative and often more elegant approach to obtaining enantiopure compounds is through stereospecific synthesis. These methods introduce the desired chirality during the reaction sequence, starting from non-chiral or achiral precursors.

Reduction of Chiral Nitro-Substituted Cyclopentane Compounds

This strategy involves the asymmetric synthesis of a chiral nitro-substituted cyclopentane precursor, which is then reduced to the corresponding amine. For instance, a chiral catalyst can be used in a Michael addition of a nitronate to an α,β-unsaturated cyclopentenone to establish the desired stereocenters. Subsequent reduction of the nitro group, typically using a reducing agent like hydrogen gas with a palladium catalyst or zinc dust in the presence of an acid, yields the enantiopure aminocyclopentanol. The stereochemistry of the final product is dictated by the stereochemistry of the chiral nitro intermediate.

Nucleophilic Ring-Opening of Cyclopentene Oxides with Amino Nucleophiles

The nucleophilic ring-opening of meso-epoxides, such as cyclopentene oxide, with an amine nucleophile is a powerful method for generating 1,2-amino alcohols. rsc.orgslideplayer.com To achieve enantioselectivity, a chiral catalyst is employed to direct the nucleophilic attack to one of the two enantiotopic carbon atoms of the epoxide. acs.org Various chiral ligand-metal complexes have been developed for this purpose. The reaction of cyclopentene oxide with an amine, such as benzylamine, in the presence of a suitable chiral catalyst will yield an enantiomerically enriched 2-aminocyclopentanol derivative. Subsequent deprotection of the amine group, if necessary, provides the final product. The choice of catalyst and reaction conditions is critical for achieving high enantiomeric excess (ee). rsc.org

Conversion from Halocyclopentanol Derivatives via Amination

This method involves the synthesis of a chiral halocyclopentanol, where a halogen atom is positioned at the C2 position with the desired stereochemistry. This can be achieved through various asymmetric reactions. The chiral halocyclopentanol then undergoes a nucleophilic substitution reaction with an amine source, such as ammonia (B1221849) or a protected amine, to introduce the amino group. The reaction typically proceeds via an SN2 mechanism, resulting in an inversion of configuration at the carbon center undergoing substitution. Therefore, to obtain this compound, the starting halocyclopentanol should have the (1S,2S) configuration.

Synthesis from Ketoester Precursors through Selective Reduction

The synthesis can also commence from a ketoester precursor, such as a 2-oxocyclopentanecarboxylate. beilstein-journals.orgorganic-chemistry.orgnih.gov The key step in this approach is the stereoselective reduction of the ketone and the subsequent conversion of the ester group to an amine. Asymmetric hydrogenation of the ketone using a chiral catalyst can set the stereochemistry of the hydroxyl group. The ester group can then be converted to an amide, followed by a Hofmann rearrangement or a Curtius rearrangement to yield the desired amine with retention of configuration. Alternatively, the ester can be reduced to an alcohol, converted to a leaving group, and then displaced by an azide, followed by reduction to the amine. The specific sequence of reactions and the choice of reagents will determine the final stereochemical outcome.

Applications of 1s,2r 2 Aminocyclopentanol in Asymmetric Synthetic Transformations

Integral Chiral Building Block in Complex Molecule Construction

As a chiral building block, (1S,2R)-2-Aminocyclopentanol provides a pre-defined stereochemical foundation for the construction of more elaborate molecules. wikipedia.org This is particularly crucial in the synthesis of compounds where biological activity is dependent on a specific three-dimensional arrangement.

The synthesis of enantiomerically pure pharmaceutical agents is a primary application for chiral building blocks. Vicinal aminoalcohols, such as 2-aminocyclopentanol (B113218), are recognized as important intermediates in the synthesis of various pharmaceutical products. wikipedia.org For instance, the enantiomer (1R,2R)-2-aminocyclopentanol hydrochloride has been utilized as a key coupling reagent in the synthesis of a carboxamide derivative that demonstrated notable anti-HIV activity. researchgate.net The synthesis involved coupling the amino alcohol with a carboxylic acid to form the final active compound, highlighting the role of the aminocyclopentanol moiety in constructing the pharmacologically relevant molecule. researchgate.net This underscores the value of the aminocyclopentanol scaffold in developing new therapeutic agents.

Beyond pharmaceuticals, this compound is a valuable precursor for advanced fine chemicals, which include specialty materials and agrochemicals. researchgate.net A notable example is its use in the preparation of enantiomerically pure trans-cyclopentane-1,2-diamine. This transformation can be achieved through enzymatic resolution of racemic 2-aminocyclopentanol, yielding both the (+) and (-) enantiomers. These chiral diamines are themselves valuable building blocks for synthesizing optically active polyamines and other complex molecules used in materials science and catalysis. acs.org

The unique structure of this compound makes it an excellent motif for designing bioactive scaffolds. Researchers have utilized it as an amino acid surrogate in the creation of hydrolytically stable peptide isosteres. Specifically, it has been incorporated into molecules designed to mimic the substrate binding site of the HIV protease enzyme. The rigid cyclopentane (B165970) ring provides conformational constraint, a desirable feature in designing potent and selective enzyme inhibitors. This application demonstrates how the inherent structure of this compound can be leveraged to build complex molecular architectures with specific biological functions.

Deployment as a Chiral Auxiliary for Stereochemical Control

One of the most powerful applications of this compound is its use as a chiral auxiliary. In this role, the amino alcohol is temporarily attached to a prochiral substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be cleaved and often recovered for reuse.

This compound has been effectively used to control the stereochemistry of additions to carbonyl compounds, particularly in aldol (B89426) reactions. For this purpose, it is first converted into a chiral oxazolidinone. This auxiliary is then acylated, and the resulting imide is enolized and reacted with various aldehydes. This process has shown to proceed with outstanding diastereoselectivity, yielding almost exclusively the syn-aldol adduct. The high level of stereocontrol is attributed to the conformationally constrained cyclopentane ring of the auxiliary. After the reaction, the chiral auxiliary can be removed, affording the desired β-hydroxy acid in high enantiomeric purity.

Table 1: Diastereoselective Aldol Reactions Using a this compound-Derived Chiral Auxiliary

Aldehyde Diastereomeric Excess (d.e.) Isolated Yield (%)
Isobutyraldehyde >99% 75%
Benzaldehyde >99% 80%
Isovaleraldehyde >99% 72%
Cinnamaldehyde >99% 70%

Data sourced from research on asymmetric syn-aldol reactions.

The same chiral oxazolidinone derived from this compound also serves as a highly effective chiral auxiliary in asymmetric alkylation reactions. The lithium enolate of the N-acylated oxazolidinone reacts with alkyl halides to produce the alkylated product with excellent diastereoselectivity. In many cases, only a single diastereomer is detectable, demonstrating the powerful stereodirecting ability of the auxiliary.

Table 2: Asymmetric Alkylation with a this compound-Derived Auxiliary

Alkyl Halide Diastereomeric Excess (d.e.) Isolated Yield (%)
Benzyl (B1604629) bromide >99% 88%
Allyl iodide >99% 85%

Data sourced from research on asymmetric alkylations.

Furthermore, chiral amino alcohols are foundational to the creation of catalysts for asymmetric reductions. While direct use of this compound as an auxiliary for diastereoselective reduction is less documented, structurally similar compounds like cis-1-amino-2-indanol are used to prepare highly efficient oxazaborolidine catalysts for the enantioselective reduction of ketones. researchgate.net These catalysts facilitate the transfer of a hydride to a prochiral ketone with high facial selectivity, leading to the formation of a chiral alcohol. The effectiveness of these related systems suggests a strong potential for this compound derivatives in similar catalytic reduction applications.

Ligand Design and Application in Asymmetric Catalysis

The utility of this compound as a chiral auxiliary stems from its vicinal amino alcohol functionality, which allows for the straightforward synthesis of a diverse range of chiral ligands. These ligands are crucial components in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products.

Development of Chiral Ligands Derived from this compound

A variety of chiral ligands have been developed from this compound. These ligands are often bidentate, coordinating to a metal center through both the nitrogen and oxygen atoms. The rigid cyclopentane backbone and the specific stereochemistry of the amino and hydroxyl groups create a well-defined chiral pocket around the metal center, which is essential for effective stereochemical control during catalysis. The synthesis of these ligands typically involves the derivatization of the amino and/or hydroxyl groups to introduce other functionalities, such as phosphines, amines, or amides, which can fine-tune the steric and electronic properties of the resulting catalyst. researchgate.net

Implementation in Metal-Catalyzed Asymmetric Reactions

Ligands derived from this compound have been successfully employed in a wide array of metal-catalyzed asymmetric reactions. These include, but are not limited to, additions of organozinc reagents to aldehydes and imines, and various hydrogenation and transfer hydrogenation reactions. mdpi.comresearchgate.netacs.org The choice of metal, which can range from ruthenium and rhodium to copper and titanium, is critical and is often tailored to the specific transformation being carried out. The combination of the chiral ligand and the metal center forms a catalytic species that can effectively discriminate between the two prochiral faces of a substrate, leading to the preferential formation of one enantiomer of the product. nih.gov

Enantioselective Reduction of Ketones and Aldehydes

One of the most significant applications of catalysts incorporating this compound-derived ligands is the enantioselective reduction of prochiral ketones and aldehydes to their corresponding chiral alcohols. wikipedia.orgnih.gov These reactions are fundamental transformations in organic synthesis, as chiral alcohols are valuable intermediates in the production of pharmaceuticals and other fine chemicals. nih.govchemimpex.com The catalysts, often formed in situ from a metal precursor and the chiral ligand, facilitate the transfer of a hydride from a reducing agent, such as a borane (B79455) or isopropanol (B130326), to the carbonyl group with high enantioselectivity. rsc.org The stereochemical outcome of the reduction is dictated by the specific structure of the chiral ligand and its interaction with the substrate in the transition state.

A variety of ketones, including aromatic and aliphatic ketones, have been successfully reduced using these systems with high enantiomeric excesses. The table below summarizes selected examples of the enantioselective reduction of ketones using catalysts derived from amino alcohols.

Ketone SubstrateChiral Ligand/Catalyst SystemReducing AgentEnantiomeric Excess (ee)Reference
Acetophenone(1S,2R)-1-amino-2-indanol / Ru-complexIsopropanol>99% core.ac.uk
Various aryl ketonesBifunctional thiourea-amine organocatalystsCatecholboraneUp to 99% nih.gov
α,β-Unsaturated ketonesNiH catalyst with chiral ligandPinacolboraneHigh nju.edu.cn

Contribution to Asymmetric Transfer Hydrogenation Methodologies

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the reduction of ketones and imines, often utilizing isopropanol or formic acid as the hydrogen source. orgsyn.orggoogle.com Ligands derived from this compound and its structural analogs have been instrumental in the development of highly efficient catalysts for ATH. acs.orgresearchgate.net Ruthenium(II) complexes bearing these chiral amino alcohol ligands are particularly effective, demonstrating high catalytic activity and enantioselectivity for a broad range of substrates. core.ac.uk The mechanism of these reactions is believed to involve a six-membered pericyclic transition state where the hydride is transferred from the hydrogen donor to the substrate, with the chiral ligand controlling the facial selectivity.

The efficiency of these catalytic systems has been demonstrated in the synthesis of optically active alcohols and amines, which are key building blocks in medicinal chemistry. core.ac.uk

Functionalization and Derivatization for Specialized Synthetic Utility

The versatility of this compound extends beyond its direct use in ligand synthesis. The amino and hydroxyl groups can be selectively protected and functionalized to create a range of derivatives with specialized applications in organic synthesis.

Synthesis and Utility of N-Protected (e.g., N-Boc) Derivatives

Protection of the amino group of this compound, for instance with the tert-butoxycarbonyl (Boc) group, yields N-Boc-(1S,2R)-2-aminocyclopentanol. biosynth.com This protection strategy is crucial for preventing unwanted side reactions of the amine functionality while allowing for selective reactions at the hydroxyl group. The N-Boc derivative serves as a valuable intermediate in multi-step syntheses. For example, the hydroxyl group can be oxidized, alkylated, or converted into a leaving group, enabling the introduction of further complexity into the molecule. Subsequent deprotection of the Boc group under mild acidic conditions regenerates the free amine, which can then participate in further transformations. This protection-deprotection sequence allows for a stepwise and controlled construction of complex chiral molecules.

The availability of such protected derivatives enhances the utility of this compound as a versatile chiral starting material in the synthesis of a wide array of target molecules. prepchem.com

Formation of Amide and Carboxamide Linkages in Target Synthesis

The primary amine functionality of this compound makes it a valuable nucleophile for the formation of amide and carboxamide bonds, which are fundamental linkages in a vast array of biologically active molecules, including pharmaceuticals. libretexts.orgnih.govuantwerpen.be The synthesis of pyrazine (B50134) carboxamide compounds, for instance, showcases the utility of related aminocycloalkanes in constructing complex heterocyclic structures. google.com

In the synthesis of novel adenosine (B11128) A1 receptor-selective agonists, N-protected this compound serves as a key building block. nih.gov The synthesis involves coupling the aminocyclopentanol derivative with a carboxylic acid to form a crucial carboxamide bond, demonstrating the compound's role in introducing chirality and specific functionalities into the target molecule. nih.gov For example, a primary carboxamide derivative was successfully obtained from a protected nitrile nucleoside through hydrolysis. nih.gov The general process of forming amides often involves the reaction of an amine with an activated carboxylic acid, such as an acid chloride or by using coupling reagents. libretexts.orgresearchgate.net

Exploration of Cyclic Isourea Derivatives in Synthetic Pathways

This compound and its derivatives are also precursors for the synthesis of unique heterocyclic structures, such as cyclic isoureas. These moieties are of interest due to their presence in potent enzyme inhibitors. Research into glycosidase inhibitors like mannostatin A and trehazolin has spurred the synthesis of analogues containing a cyclic isourea core derived from aminocyclitols. researchgate.net

The synthesis of these derivatives typically involves the reaction of an aminocyclitol with an isothiocyanate, followed by cyclization to form the isourea ring. researchgate.net For instance, analogues of the trehalase inhibitor trehazolin have been synthesized by coupling a sugar isothiocyanate with newly prepared aminocyclopentanetetraols, which are structurally related to this compound. researchgate.net The subsequent cyclization and deprotection steps yield the target cyclic isourea derivatives. researchgate.net These synthetic efforts aim to elucidate the structure-activity relationships of these potent glycosidase inhibitors. researchgate.net

Application as a Chiral Solvating Agent for Carboxylic Acids

The enantiopure nature of this compound makes it and its derivatives excellent candidates for use as chiral solvating agents (CSAs). sci-hub.seresearchgate.net CSAs are employed in nuclear magnetic resonance (NMR) spectroscopy to determine the enantiomeric excess (ee) and absolute configuration of chiral molecules, particularly carboxylic acids. osdd.netfrontiersin.org The principle relies on the formation of transient diastereomeric complexes between the chiral solvating agent and the enantiomers of the analyte. These diastereomeric complexes exhibit distinct NMR spectra, allowing for the differentiation and quantification of the enantiomers. frontiersin.orgresearchgate.net

Derivatives of trans-2-aminocyclopentanol have been successfully utilized for the enantiodiscrimination of carboxylic acids. researchgate.net For example, a pincer-like receptor synthesized from (1R,2R)-cyclopentane-1,2-diamine, a related structure, proved effective as a chiral shift reagent for carboxylic acids bearing an aromatic group. researchgate.net The interaction typically involves hydrogen bonding between the amino and hydroxyl groups of the aminocyclopentanol derivative and the carboxyl group of the acid, leading to the formation of geometrically distinct diastereomeric complexes. osdd.netresearchgate.net The efficiency of enantiodiscrimination is often dependent on the structural features of both the CSA and the carboxylic acid analyte. frontiersin.org

The development of new CSAs based on chiral amino alcohols is an active area of research, aiming to create agents with broad applicability and high resolving power for a wide range of chiral substrates. sci-hub.sefrontiersin.org

Table of Mentioned Compounds

Compound Name
This compound
(1S,2R)-1-Phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC)
Mannostatin A
Trehazolin
tert-Butyl [(1S,2R)-2-aminocyclohexyl]carbamate
(1R,2S)-2-[Benzyl(methyl)amino]cyclopentanol
Isothiocyanate

Analytical and Spectroscopic Methodologies for Stereochemical Elucidation

Determination of Enantiomeric Excess Using High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the enantiomeric excess (e.e.) of a chiral compound. Enantiomeric excess is a measure of the purity of a sample with respect to its enantiomers and is a critical parameter in asymmetric synthesis. For aminocyclopentanol derivatives, direct separation on a chiral stationary phase (CSP) or indirect analysis after derivatization with a chiral derivatizing agent (CDA) are the two main strategies.

In the case of aminocyclopentanols, derivatization is often employed to introduce a chromophore, enhancing UV detection, and to create diastereomeric derivatives that can be separated on a standard achiral column. However, the use of chiral columns is a more direct and often preferred method. For closely related compounds like trans-2-[Isopropyl(methyl)amino]cyclopentanol, a Chiralpak® AD-H column with a mobile phase of hexane (B92381) and isopropanol (B130326) (90:10) has been successfully used. chemscene.com

In a study involving the lipase-catalyzed kinetic resolution of (±)-cis-2-azidocyclopentanol, the resulting (1S,2R)-cis-2-aminocyclopentanol was analyzed for its enantiomeric purity. The determination was achieved via HPLC analysis after derivatization with (S)-TBMB carboxylic acid, which confirmed an enantiomeric excess of 100%. tandfonline.com While the specific chromatographic conditions were not detailed in the summary, this demonstrates a successful application of the indirect HPLC method for this class of compounds.

Table 1: Representative Chiral HPLC Parameters for Aminocyclopentanol Derivatives

ParameterValue
Column Chiralpak® AD-H
Mobile Phase Hexane/Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature Ambient
Note: This table represents typical starting conditions for the analysis of aminocyclopentanol derivatives and may require optimization for (1S,2R)-2-Aminocyclopentanol.

Assignment of Absolute Configuration via Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) stands as the most definitive method for the unambiguous determination of the absolute configuration of a chiral molecule. uni-muenchen.de This technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms.

For a successful SC-XRD analysis, a high-quality single crystal of the compound is required. For small molecules like this compound, which may be liquids or oils at room temperature or may not readily form suitable crystals, derivatization is a common strategy. Introducing a group that promotes crystallization, such as a p-bromobenzoyl or other aromatic group, can yield a solid derivative suitable for X-ray analysis. The known stereochemistry of the derivatizing agent is not required, as the technique determines the absolute configuration of the entire molecule.

While no specific crystallographic data for this compound is readily available in the searched literature, a study on a related compound, (1R,2S)-2-aminocyclopentanecarboxylic acid, successfully utilized X-ray diffraction to analyze the crystal structures of its dipeptide derivatives. researchgate.net This indicates the feasibility of applying SC-XRD to this class of compounds. The analysis of the resulting crystallographic data, including the Flack parameter, provides a high level of confidence in the assigned absolute configuration.

Table 2: Key Parameters in a Typical SC-XRD Experiment

ParameterDescription
Crystal System The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space Group The space group provides a complete description of the symmetry of the crystal.
Unit Cell Dimensions The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Flack Parameter A parameter used to determine the absolute structure of a non-centrosymmetric crystal. A value close to zero for a given enantiomer confirms its absolute configuration.

Spectroscopic Analysis for Diastereomeric Purity (e.g., Nuclear Magnetic Resonance Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the diastereomeric purity of a sample. Diastereomers have different physical properties and, consequently, will have distinct NMR spectra. In the context of 2-aminocyclopentanol (B113218), the cis and trans isomers are diastereomers. The protons and carbons in the cis isomer are in a different chemical environment compared to the trans isomer, leading to differences in their chemical shifts (δ) and coupling constants (J).

For instance, in the ¹H NMR spectrum, the chemical shifts of the protons attached to the carbons bearing the amino and hydroxyl groups (H-1 and H-2) are particularly informative. The coupling constant between these two protons (J₁₂) is also a key indicator of the relative stereochemistry. In general, the coupling constant for trans-protons on a cyclopentane (B165970) ring is different from that for cis-protons.

A study on trans-2-acetamidocyclohexanol, a related compound, demonstrated the use of NMR to distinguish between cis and trans isomers. cdnsciencepub.com The ¹H NMR spectrum of the trans isomer showed distinct signals for the methine protons, which changed significantly upon conversion to the cis-oxazoline derivative. While specific data for the diastereomers of 2-aminocyclopentanol is not provided in the searched results, the principles remain the same. The diastereomeric ratio can be determined by integrating the signals corresponding to each diastereomer.

Table 3: Expected ¹H NMR Spectral Differences Between Diastereomers of 2-Substituted Cyclopentanols

Spectral FeatureExpected Observation
Chemical Shifts (δ) The chemical shifts of H-1 and H-2 will differ between the cis and trans isomers due to different magnetic environments.
Coupling Constants (J) The magnitude of the coupling constant between H-1 and H-2 (J₁₂) is expected to be different for the cis and trans isomers, reflecting the different dihedral angles.
Integration The ratio of the integrals of signals unique to each diastereomer provides the diastereomeric ratio.

Derivatization Techniques (e.g., Mosher's Acid) for Stereochemical Confirmation

Derivatization with a chiral derivatizing agent (CDA) is a widely used NMR-based method for determining the absolute configuration of chiral alcohols and amines. nih.gov Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a commonly used CDA. udel.edu The reaction of a chiral alcohol or amine, such as this compound, with both enantiomers of Mosher's acid chloride, (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl, produces a pair of diastereomeric esters or amides.

These diastereomers have different NMR spectra. By comparing the ¹H NMR spectra of the two diastereomeric products, the absolute configuration of the original alcohol or amine can be determined based on the empirical model proposed by Mosher. This model predicts which protons in the substrate will be shielded or deshielded by the phenyl group of the MTPA moiety in the preferred conformation of the diastereomeric adducts. The difference in chemical shifts (Δδ = δS - δR) for protons on either side of the stereocenter will have a consistent sign.

A PhD thesis described the use of Mosher's acid to confirm the absolute configuration of a 2-aminocyclopentanol-based organozinc reagent. The analysis of the resulting diastereomeric esters by NMR confirmed the stereochemistry. uni-muenchen.de This demonstrates the direct applicability of this method to the aminocyclopentanol scaffold.

Table 4: General Steps for Stereochemical Confirmation using Mosher's Acid

StepDescription
1. Derivatization React the chiral amine, this compound, with both (R)- and (S)-Mosher's acid chloride in separate reactions to form two diastereomeric amides.
2. NMR Analysis Acquire the ¹H NMR spectra for both diastereomeric amides.
3. Spectral Comparison Assign the protons in the NMR spectra and calculate the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the chiral center.
4. Configuration Assignment Based on the Mosher's model, the signs of the Δδ values are used to assign the absolute configuration of the stereocenter.

Computational and Theoretical Studies on 1s,2r 2 Aminocyclopentanol Reactivity and Selectivity

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful for mapping the intricate details of reaction mechanisms involving (1S,2R)-2-aminocyclopentanol. mdpi.com These calculations allow for the determination of the geometries of reactants, transition states, and products along a reaction coordinate, as well as their corresponding energies.

A key application is the elucidation of pathways where this compound acts as a chiral catalyst or auxiliary. For instance, in a hypothetical metal-catalyzed reaction, DFT can be employed to model the formation of the active catalytic species, the coordination of reactants, the bond-breaking and bond-forming steps, and the final product release. By calculating the activation energies for different potential pathways, the most favorable mechanism can be identified.

In a study on the Ag(I)-catalyzed addition of amino alcohols to electron-deficient olefins, DFT calculations revealed that the catalyst can act as a Brønsted base, deprotonating the hydroxyl group of the amino alcohol to form a more nucleophilic species. rsc.org A similar approach could be applied to reactions involving this compound to understand its role in activating substrates. The calculations would involve optimizing the structures of all stationary points on the potential energy surface and locating the transition states that connect them.

Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction Step

SpeciesDescriptionRelative Free Energy (kcal/mol)
ReactantsThis compound + Substrate0.0
Pre-reaction ComplexNon-covalently bound reactant pair-2.5
Transition StateHighest energy point along the reaction coordinate+15.8
Product ComplexNon-covalently bound product pair-8.2
ProductsSeparated product molecules-5.7

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for organocatalytic reactions.

Furthermore, quantum chemical calculations can shed light on the role of solvent molecules and other additives in the reaction mechanism. By including explicit solvent molecules in the computational model, their influence on the stability of intermediates and transition states can be quantified, leading to a more accurate representation of the reaction in solution.

Modeling and Prediction of Stereoselectivity in Synthetic Pathways

A significant application of computational modeling for this compound is the prediction and rationalization of stereoselectivity in asymmetric synthesis. When this chiral amino alcohol is used as a ligand or catalyst, it creates a chiral environment that favors the formation of one stereoisomer of the product over the other.

Computational models, often based on force fields or quantum mechanics, can be used to calculate the energies of the diastereomeric transition states that lead to the different product stereoisomers. According to transition state theory, the ratio of the products is related to the difference in the free energies of these transition states (ΔΔG‡). A larger energy difference corresponds to higher enantiomeric or diastereomeric excess.

For example, in the addition of diethylzinc (B1219324) to aldehydes catalyzed by β-amino alcohols, a Q2MM force field was used to model thousands of transition state conformations to identify the pathway leading to the major enantiomer. acs.org A similar approach for this compound would involve constructing models of the transition states for the formation of both the (R) and (S) products. By analyzing the steric and electronic interactions within these transition states, the origins of the observed stereoselectivity can be understood. nih.gov This understanding can then guide the modification of the catalyst or reaction conditions to improve selectivity.

More advanced approaches are also being developed, including the use of machine learning models to predict the stereoselectivity of reactions. arxiv.org These models are trained on large datasets of experimental outcomes and molecular descriptors to identify complex relationships between the structure of the catalyst, substrates, and the stereochemical outcome.

Table 2: Example of Calculated Energy Differences for Diastereomeric Transition States

Transition StateProduct EnantiomerCalculated Relative Free Energy (kcal/mol)Predicted Enantiomeric Excess (%)
TS-RR12.595
TS-SS14.3

Note: This table illustrates how the calculated energy difference between transition states (ΔΔG‡ = 1.8 kcal/mol) can be used to predict the enantiomeric excess of a reaction.

Conformational Analysis and Energy Profiling of the Compound and its Intermediates

The reactivity and selectivity of this compound are intrinsically linked to its three-dimensional structure and conformational preferences. The five-membered cyclopentane (B165970) ring is not planar and can adopt various puckered conformations, often described as envelope and twist forms. The relative orientation of the amino and hydroxyl groups can significantly influence the stability of these conformers through intramolecular hydrogen bonding and steric interactions.

Computational methods are essential for performing a thorough conformational analysis. nih.gov Techniques such as systematic searches, Monte Carlo methods, or molecular dynamics simulations can be used to explore the conformational space of this compound and its reaction intermediates. wustl.edupeerj.com The geometries of the identified conformers are then typically optimized using quantum chemical methods, and their relative energies are calculated to determine the most stable conformations.

An energy profile can be constructed by plotting the energy as a function of one or more dihedral angles, providing a detailed map of the conformational landscape. This analysis is crucial for understanding which conformer is likely to be the most populated at a given temperature and therefore the most likely to participate in a reaction. For example, the accessibility of the lone pairs on the nitrogen and oxygen atoms for coordination to a metal or interaction with a substrate will depend on the preferred conformation.

Table 3: Illustrative Relative Energies of this compound Conformers

ConformerDihedral Angle (H-O-C-C)Dihedral Angle (H-N-C-C)Relative Energy (kcal/mol)
165.2°-175.1°0.00
2-58.9°178.3°1.25
3170.5°-62.4°2.80

Note: The data presented is for illustrative purposes to show how conformational analysis can distinguish between different stable geometries and their relative energies.

Investigation of Ligand-Substrate Interactions in Catalytic Systems

When this compound is employed as a chiral ligand in a catalytic system, its primary role is to create a well-defined chiral pocket around the active site. The stereochemical outcome of the reaction is then determined by the differential interactions between the catalyst-ligand complex and the prochiral substrate in the diastereomeric transition states.

Computational studies are invaluable for visualizing and quantifying these crucial ligand-substrate interactions. nih.gov Methods such as the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) analysis can be used to identify and characterize weak interactions like hydrogen bonds, CH-π interactions, and van der Waals forces that collectively govern chiral recognition. pnas.orgacs.org

For instance, in a metal-catalyzed reaction where this compound is part of a chiral ligand, computational modeling can reveal how the amino and hydroxyl groups coordinate to the metal center. It can also show how the cyclopentyl backbone orients itself to create steric hindrance that directs the incoming substrate to approach from a specific face. By analyzing the distances, angles, and energies of these non-covalent interactions in the competing transition states, a detailed rationale for the observed enantioselectivity can be constructed. chemrxiv.orgnih.gov This knowledge is instrumental in the rational design of new and more effective chiral ligands.

Future Prospects and Emerging Research Frontiers for 1s,2r 2 Aminocyclopentanol

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly influencing the synthesis of chiral compounds like (1S,2R)-2-aminocyclopentanol. chemistryjournals.netamazonaws.com Traditional synthetic methods often rely on hazardous reagents and solvents, generating significant waste. chemistryjournals.net Consequently, a major research thrust is the development of more environmentally benign and sustainable synthetic pathways.

One promising approach is the use of biocatalysis. chemistryjournals.net Enzymes, operating under mild conditions in aqueous environments, offer high selectivity and produce fewer byproducts. chemistryjournals.net Chemoenzymatic strategies have been successfully employed for the preparation of both enantiomers of trans-2-aminocyclopentanol. researchgate.net These methods often involve the lipase-catalyzed kinetic resolution of a racemic precursor, such as trans-2-(diallylamino)cyclopentanol or other N-protected derivatives. researchgate.net For instance, Burkholderia cepacia lipase (B570770) has demonstrated high enantioselectivity in the transesterification of racemic trans-2-azidocycloalkanols, which can then be converted to the corresponding aminocyclopentanols. researchgate.nettandfonline.com This enzymatic resolution allows for the isolation of both the acylated (R,R)-amino acetate (B1210297) and the unreacted (S,S)-amino alcohol in enantiopure forms. researchgate.net

Another avenue being explored is the use of renewable feedstocks and alternative solvents. chemistryjournals.netepa.gov Researchers are investigating pathways that start from abundant, bio-based materials to reduce reliance on petroleum-derived starting materials. epa.govacs.org The use of safer solvents like water or ethanol, or even solvent-free conditions, is also a key aspect of greening the synthesis of this compound and its derivatives. chemistryjournals.net

Expansion of Catalytic Applications to New Reaction Classes

The primary application of this compound has been as a chiral auxiliary and as a precursor for chiral ligands in established asymmetric reactions. However, its derivatives are now being explored as catalysts and ligands in a wider array of reaction classes. The rigid structure and defined stereochemistry of the cyclopentane (B165970) ring are advantageous for creating well-defined chiral environments around a metal center, which is crucial for achieving high enantioselectivity in catalytic processes. chem960.com

Derivatives of this compound are being investigated for their potential in various asymmetric transformations. These include, but are not limited to:

Asymmetric Alkylations and Aldol (B89426) Reactions: Chiral auxiliaries derived from this compound have shown excellent diastereoselectivity in asymmetric alkylations and syn-aldol reactions. nih.gov

Asymmetric Phenyl Transfer Reactions: Optically active aminocyclohexanols, structurally related to aminocyclopentanols, have been successfully used in catalyzed asymmetric phenyl transfer reactions to benzaldehydes. acs.org

Transfer Hydrogenations: These ligands have also proven effective in the transfer hydrogenation of aryl ketones, yielding products with high enantiomeric excess. acs.org

The development of novel ligands based on the this compound scaffold is expected to unlock its potential in other important reaction classes, such as C-H activation, metathesis, and various cycloaddition reactions.

Rational Design of Enhanced Chiral Ligands and Auxiliaries

The rational design of chiral ligands is a cornerstone of modern asymmetric catalysis. nih.gov While C2-symmetric ligands have historically dominated the field, there is a growing interest in non-symmetrical ligands, which can sometimes offer superior enantiocontrol. nih.gov this compound provides a versatile and conformationally constrained backbone for the design of such ligands. nih.gov

The development of new chiral auxiliaries derived from non-natural amino acids, like this compound, presents opportunities to fine-tune structural and conformational properties for specific asymmetric processes. nih.gov For example, the (4R,5S)-cyclopentano[d]oxazolidin-2-one, readily prepared from this compound, has proven to be a highly effective chiral auxiliary. nih.gov

Researchers are employing computational modeling and a deeper understanding of reaction mechanisms to design the next generation of ligands based on this scaffold. The goal is to create ligands with optimized steric and electronic properties that can achieve even higher levels of enantioselectivity and catalytic activity. This includes the synthesis of ligands with different donor atoms (e.g., P, N, O, S) and the introduction of various substituents on the cyclopentane ring to modulate the chiral pocket of the catalyst. nih.govresearchgate.net

Integration into Multi-Component and Cascade Organic Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, are highly efficient and atom-economical processes. organic-chemistry.orgtcichemicals.com Similarly, cascade reactions, involving a sequence of intramolecular transformations, allow for the rapid construction of complex molecular architectures. researchgate.net

The integration of chiral catalysts derived from this compound into MCRs and cascade reactions is a promising area of future research. This approach offers a powerful strategy for the synthesis of complex, enantiomerically pure molecules in a single pot, minimizing purification steps and reducing waste.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (1S,2R)-2-Aminocyclopentanol with high stereochemical purity?

  • Methodological Answer : Synthesis of this compound requires precise control over stereochemistry. Techniques such as asymmetric catalysis or resolution of racemic mixtures via chiral chromatography are critical. Evidence from stereoisomer-specific CAS numbers (e.g., 225791-13-9 for the (1S,2R) form) highlights the importance of verifying enantiomeric purity using chiral HPLC or polarimetry . Additionally, protecting groups for the amino and hydroxyl functionalities (e.g., Boc or benzyl groups) may be employed to prevent side reactions during cyclopentane ring formation .

Q. How can the physical stability of this compound hydrochloride be optimized during storage?

  • Methodological Answer : The compound’s hydrochloride salt form (melting point: 191–196°C) is hygroscopic and should be stored under inert gas (N₂ or Ar) at 2–8°C to prevent degradation . Lyophilization or desiccation in vacuum-sealed containers is recommended for long-term stability. Regular purity checks via NMR or mass spectrometry are advised to detect hydrolysis or oxidation byproducts .

Q. What analytical techniques are most reliable for distinguishing this compound from its stereoisomers?

  • Methodological Answer : X-ray crystallography provides definitive stereochemical confirmation , while ¹H/¹³C NMR can differentiate diastereomers via coupling constants (e.g., J values for vicinal protons on the cyclopentane ring). Chiral stationary phase GC or HPLC (e.g., using β-cyclodextrin columns) resolves enantiomers, as demonstrated by distinct retention times for (1S,2R) vs. (1R,2S) forms .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in asymmetric catalysis?

  • Methodological Answer : The cis- or trans-arrangement of amino and hydroxyl groups affects chelation with metal catalysts (e.g., Ru or Pd). For example, the (1S,2R) configuration may favor specific transition states in hydrogenation or amination reactions. Computational modeling (DFT) can predict steric and electronic effects, while kinetic studies under varying conditions (temperature, solvent polarity) quantify enantioselectivity .

Q. What strategies mitigate racemization during derivatization of this compound into peptidomimetics?

  • Methodological Answer : Racemization risks arise during amide bond formation or esterification. Using mild coupling reagents (e.g., HATU or DCC) at low temperatures (<0°C) minimizes epimerization. Solid-phase synthesis with resin-bound intermediates can isolate reactive sites, while real-time monitoring via circular dichroism (CD) ensures stereochemical integrity .

Q. How can contradictory solubility data for this compound hydrochloride in polar solvents be resolved?

  • Methodological Answer : Discrepancies in solubility (e.g., in water vs. ethanol) may stem from polymorphic forms or impurities. Recrystallization in solvent mixtures (e.g., ethanol/water) followed by XRD analysis identifies dominant crystal phases. Solubility parameters (Hansen or Hildebrand) should be calculated and validated experimentally using UV-Vis spectrophotometry .

Key Research Applications

  • Medicinal Chemistry : Serves as a scaffold for β-amino alcohol derivatives in kinase inhibitor design .
  • Catalysis : Acts as a ligand in asymmetric hydrogenation of ketones .
  • Peptidomimetics : Enables conformationally restricted peptide analogs for protease resistance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.